![molecular formula C17H15ClN2OS B5639862 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5639862.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide belongs to a class of organic compounds known for incorporating benzothiazole and butanamide groups. Such molecules have drawn attention due to their potential pharmacological properties and their role as intermediates in organic synthesis. While specific studies directly on this compound are limited, research on structurally related compounds provides insight into its synthesis, structural analysis, and potential reactivity.
Synthesis Analysis
Synthesis of benzothiazole derivatives often involves coupling reactions between suitable benzothiazolyl and chlorophenyl precursors, with subsequent amide bond formation to introduce the butanamide moiety. For instance, novel series of butanamides, including those with benzothiazole groups, have been synthesized and evaluated for various biological activities, indicating a potential method for synthesizing the compound (Nitta et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated through techniques such as X-ray crystallography. These analyses reveal the planarity of the benzothiazole ring and its conjugation with adjacent molecular moieties, affecting the compound's electronic distribution and reactivity (Venugopala et al., 2013).
Chemical Reactions and Properties
Compounds containing benzothiazole and butanamide functionalities participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of a benzothiazole ring contributes to the compound's electrophilic character, facilitating interactions with nucleophiles (Ali et al., 2014).
Mechanism of Action
The mechanism of action of “N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide” would depend on its specific biological target. Benzothiazoles have been found to have various biological activities, and their mechanisms of action can include interactions with enzymes, receptors, DNA, and other biological molecules .
Future Directions
Future research on “N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies on its mechanism of action, pharmacokinetics, toxicity, and potential therapeutic applications .
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-14-10-11(8-9-12(14)18)17-20-13-6-3-4-7-15(13)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOJOQUVHFWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.